2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-methyl-N-(2-pyrimidin-5-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11-4-2-3-5-13(11)14(18)17-7-6-12-8-15-10-16-9-12/h2-5,8-10H,6-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSUQEMQPSEDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Intermediate: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-ketoesters and amidines under acidic or basic conditions.
Alkylation: The pyrimidine intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl side chain.
Amidation: The final step involves the reaction of the alkylated pyrimidine with 2-methylbenzoic acid or its derivatives under dehydrating conditions to form the benzamide linkage.
Industrial Production Methods
In an industrial setting, the synthesis of 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide may involve optimized reaction conditions such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving pyrimidine derivatives.
Materials Science: The compound’s unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The benzamide group may enhance binding affinity and specificity through additional interactions with the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituent groups, linker chains, and heterocyclic moieties, which influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison with key analogs:
Substituted Benzamides with Pyrimidine Moieties
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F, Br) enhance polarity and may improve binding to hydrophobic enzyme pockets .
- Methoxy groups increase steric bulk and reduce metabolic degradation compared to methyl substituents .
- Pyrimidin-5-yl vs.
Benzamides with Modified Side Chains
Key Observations :
- Rip-B and Rip-D demonstrate the impact of phenolic hydroxyl and methoxy groups on biological activity. Rip-D’s lower yield (34%) reflects synthetic challenges in introducing hydroxyl groups .
- Higher melting points (90–96°C) correlate with increased crystallinity due to hydrogen-bonding interactions .
Pharmacologically Active Analogs
- Filapixant (WHO-INN List 122): Structure: 3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methylthiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide Application: Purinoreceptor antagonist with enhanced selectivity due to trifluoromethyl and thiazole groups . Contrast: Filapixant’s morpholine-thiazole-pyrimidine architecture confers higher receptor affinity compared to simpler benzamides .
Biological Activity
2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound features a unique structure combining a pyrimidine moiety and a benzamide, which may influence its interactions with biological targets.
The biological activity of 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The pyrimidine component can mimic natural substrates or inhibitors, facilitating modulation of various biological pathways. The benzamide group enhances binding affinity and specificity through additional interactions with the target sites.
Research Findings
Recent studies have explored the compound's potential in various biological applications:
- Medicinal Chemistry : The compound has been identified as a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
- Biological Probes : It serves as a probe to study biological pathways involving pyrimidine derivatives, aiding in the understanding of cellular mechanisms.
- Antifungal Activity : Related compounds have shown promising antifungal properties, suggesting that structural analogs may exhibit similar activities against fungal pathogens .
Case Studies
- Anticancer Activity : A study screened a library of compounds for anticancer properties, identifying several derivatives with significant activity against cancer cell lines. While specific data on 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide was not highlighted, the structural similarities suggest potential efficacy .
- In Vitro Studies : In vitro assays demonstrated that related pyrimidine derivatives exhibited varying degrees of activity against fungal strains, with some achieving complete inhibition at specific concentrations. This indicates that modifications to the pyrimidine structure can enhance biological efficacy .
Similar Compounds
A comparison with structurally similar compounds reveals insights into the unique properties of 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 2-methyl-N-(2-(pyridin-5-yl)ethyl)benzamide | Pyridine instead of pyrimidine | Different binding properties |
| N-(2-(pyrimidin-5-yl)ethyl)benzamide | Lacks methyl substitution | Reduced potency |
| 2-methyl-N-(2-(pyrimidin-4-yl)ethyl)benzamide | Substituted at a different position | Varies in activity |
The unique positioning of the methyl and pyrimidine groups in 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide may confer distinct advantages in terms of binding affinity and selectivity compared to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
